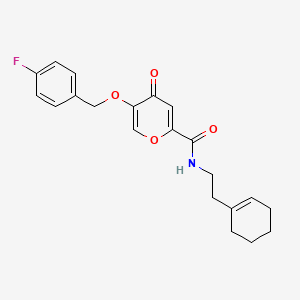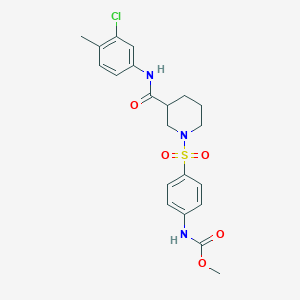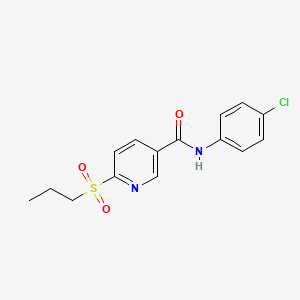
N-(4-chlorophenyl)-6-(propylsulfonyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-6-(propylsulfonyl)nicotinamide is a chemical compound. It likely contains a chlorophenyl group, a propylsulfonyl group, and a nicotinamide group .
Molecular Structure Analysis
The molecular structure of a similar compound, 4-AMINO-N-(4-CHLORO-PHENYL)-BENZENESULFONAMIDE, includes a benzene ring substituted with an amino group and a chlorophenyl group . The structure of this compound would likely be similar, with the addition of a propylsulfonyl group.Wissenschaftliche Forschungsanwendungen
Fluorescent Analog Development The synthesis of nicotinamide 1,N(6)-ethenoadenine dinucleotide, a fluorescent analog of the coenzyme nicotinamide adenine dinucleotide, highlights the potential for developing novel fluorescent probes for biochemical research. This analog demonstrates reasonable activity in dehydrogenase-catalyzed reactions, indicating its utility in studying enzymatic processes and intramolecular interactions disrupted by enzymatic hydrolysis (Barrio, Secrist, & Leonard, 1972).
Herbicidal Activity and SAR Study Research into nicotinic acid derivatives has led to the discovery of novel compounds with significant herbicidal activity. This includes the synthesis of N-(arylmethoxy)-2-chloronicotinamides, which exhibit promising herbicidal properties against specific weeds. Such studies contribute to the development of new, natural-product-based herbicides, showcasing the agricultural applications of nicotinamide derivatives (Yu et al., 2021).
Nicotinamide's Role in Cellular Energy Metabolism Nicotinamide participates in cellular energy metabolism, influencing oxidative stress and modulating multiple pathways related to cellular survival and death. Its role extends to modulating cellular pathways involving forkhead transcription factors, sirtuins, and other critical proteins, highlighting its potential in treating a range of disorders including immune dysfunction, diabetes, and aging-related diseases (Maiese et al., 2009).
Metabolic Fate in Higher Plants Studies on the metabolism of nicotinamide in plants reveal its conversion to nicotinic acid for nucleotide synthesis, alongside its incorporation into trigonelline and nicotinic acid 1N-glucoside. This metabolism differs across species and organs, affecting the formation of nicotinic acid conjugates and indicating the diverse biological roles of nicotinamide in plant physiology (Matsui et al., 2007).
Therapeutic Strategy for Parkinson's Disease Research on nicotinamide adenine dinucleotide phosphate oxidase inhibitors like diphenyleneiodonium for Parkinson's disease models shows significant attenuation of progressive dopaminergic degeneration. This suggests the potential of nicotinamide derivatives in neuroprotective strategies against chronic neuroinflammation and neurodegeneration, with implications for clinical trials in Parkinson's disease patients (Wang et al., 2015).
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-6-propylsulfonylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-2-9-22(20,21)14-8-3-11(10-17-14)15(19)18-13-6-4-12(16)5-7-13/h3-8,10H,2,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSCSBUGSIRFPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
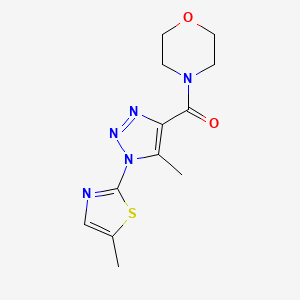
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2673350.png)
![1-[4-(2,2,2-Trifluoroethoxy)phenyl]methanamine](/img/structure/B2673352.png)
![4-[2-[(2-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-(2-methoxyethyl)benzamide](/img/structure/B2673353.png)
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methylthiazol-2-yl)propanamide](/img/structure/B2673355.png)
![2-[(4-Ethylphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2673356.png)
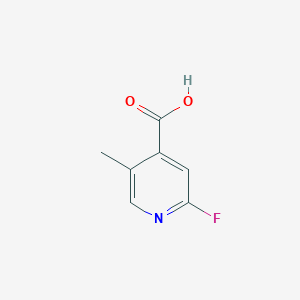
![Tert-butyl 4-[1-(4-hydroxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate](/img/structure/B2673360.png)
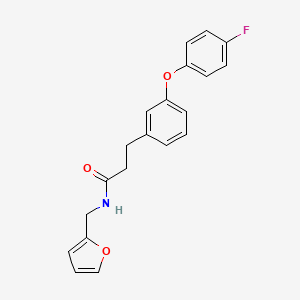
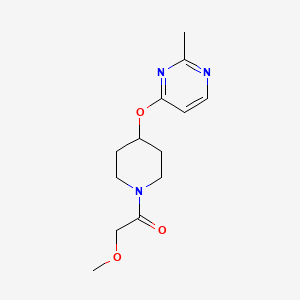
![5-chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B2673363.png)

